N-[4-(diprop-2-en-1-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a sulfonamide group, a thiadiazole ring, and a carboxamide group
Properties
Molecular Formula |
C15H16N4O3S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O3S2/c1-3-9-19(10-4-2)24(21,22)13-7-5-12(6-8-13)16-15(20)14-11-23-18-17-14/h3-8,11H,1-2,9-10H2,(H,16,20) |
InChI Key |
HTYQMGMBNSFMBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiadiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The final step involves the reaction of the sulfonamide-thiadiazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield primary or secondary amines.
Scientific Research Applications
N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: shares similarities with other sulfonamide-thiadiazole derivatives, such as:
Uniqueness
The uniqueness of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
